Cas no 81790-10-5 ((2-Bromoallyl)trimethylsilane)

(2-Bromoallyl)trimethylsilane structure
(2-Bromoallyl)trimethylsilane structure
Nome del prodotto:(2-Bromoallyl)trimethylsilane
Numero CAS:81790-10-5
MF:C6H13BrSi
MW:193.156922101974
MDL:MFCD00043054
CID:708198
PubChem ID:87564596

(2-Bromoallyl)trimethylsilane Proprietà chimiche e fisiche

Nomi e identificatori

    • Silane,(2-bromo-2-propen-1-yl)trimethyl-
    • (2-Bromoallyl)trimethylsilane
    • 2-bromoprop-2-enyl(trimethyl)silane
    • 2-Bromoallyltrimethylsilane
    • (2-Bromoally)trimethylsilane
    • (2-bromoallyl)-trimethylsilane
    • (2-Bromo-allyl)trimethyl-silane
    • LUPQCAARZVEFMT-UHFFFAOYSA-N
    • FCH1115431
    • (2-Bromo-2-propen-1-yl)trimethylsilane (ACI)
    • Silane, (2-bromo-2-propenyl)trimethyl- (9CI)
    • 2-Bromo-3-(trimethylsilyl)-1-propene
    • 2-Bromo-3-(trimethylsilyl)propene
    • 3-(Trimethylsilyl)-1-propen-2-yl bromide
    • BCP33180
    • AKOS025295787
    • (2-BROMOPROP-2-EN-1-YL)TRIMETHYLSILANE
    • DTXSID80400261
    • 81790-10-5
    • Silane,(2-bromo-2-propen-1-yl)trimethyl-;2-Bromo-3-trimethylsilyl-1-propene
    • 2-Bromoallyltrimethylsilane, technical grade, 90%
    • AS-10246
    • SY057732
    • T71355
    • MFCD00043054
    • B1695
    • J-500659
    • SCHEMBL1634411
    • MDL: MFCD00043054
    • Inchi: 1S/C6H13BrSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3
    • Chiave InChI: LUPQCAARZVEFMT-UHFFFAOYSA-N
    • Sorrisi: BrC(C[Si](C)(C)C)=C

Proprietà calcolate

  • Massa esatta: 191.99700
  • Massa monoisotopica: 191.99699g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 2
  • Complessità: 91.2
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Colore/forma: Liquido trasparente giallo chiaro
  • Densità: 1.121 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 82-85 °C/60 mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 91,4 ° f
    Celsius: 33 ° c
  • Indice di rifrazione: n20/D 1.462(lit.)
  • PSA: 0.00000
  • LogP: 3.23320
  • Solubilità: Non determinato

(2-Bromoallyl)trimethylsilane Informazioni sulla sicurezza

(2-Bromoallyl)trimethylsilane Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1266766-5g
(2-BROMOALLYL)TRIMETHYLSILANE
81790-10-5 90%
5g
$1130 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1284448-5g
(2-Bromoallyl)trimethylsilane
81790-10-5 98%
5g
¥7015.00 2024-07-28
abcr
AB138072-5 g
(2-Bromoallyl)trimethylsilane, 90%; .
81790-10-5 90%
5 g
€613.80 2023-07-20
Key Organics Ltd
AS-10246-5G
(2-Bromoallyl)trimethylsilane
81790-10-5 >98%
5g
£1032.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B1695-1g
(2-Bromoallyl)trimethylsilane
81790-10-5 90.0%(GC)
1g
¥1290.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152728-1g
(2-Bromoallyl)trimethylsilane
81790-10-5 >90.0%(GC)
1g
¥1385.90 2023-09-04
Aaron
AR003CB1-1g
(2-Bromoallyl)trimethylsilane
81790-10-5 90%
1g
$218.00 2025-01-22
A2B Chem LLC
AB54817-5g
(2-Bromoallyl)trimethylsilane
81790-10-5 >90.0%(GC)
5g
$705.00 2024-04-19
A2B Chem LLC
AB54817-250mg
(2-Bromoallyl)trimethylsilane
81790-10-5 >90.0%(GC)
250mg
$128.00 2024-04-19
eNovation Chemicals LLC
Y1266766-250mg
(2-BROMOALLYL)TRIMETHYLSILANE
81790-10-5 90%
250mg
$140 2025-02-26

(2-Bromoallyl)trimethylsilane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Towards Antifungal Compounds: Total Synthesis of Jerangolid D
Pospisil, Jiri, 2005, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Cuprous chloride ,  Trichlorosilane Solvents: Diethyl ether
Riferimento
Development of a Cyclohexyne Cycloinsertion Reaction and its Application in the Synthesis of Guanacastepenes O and N
Gampe, Christian Michael, 2011, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Cuprous chloride ,  Trichlorosilane Solvents: Diethyl ether
2.1 Solvents: Tetrahydrofuran
Riferimento
Towards Antifungal Compounds: Total Synthesis of Jerangolid D
Pospisil, Jiri, 2005, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Water ;  reflux
2.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Diethyl ether ;  rt; 6 h, rt
2.2 Solvents: Diethyl ether ;  reflux; 12 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Cyclohexyne Cycloinsertion in the Divergent Synthesis of Guanacastepenes
Gampe, Christian M.; et al, Chemistry - A European Journal, 2012, 18(49), 15761-15771

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Diethyl ether ;  rt; 6 h, rt
1.2 Solvents: Diethyl ether ;  reflux; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Cyclohexyne Cycloinsertion in the Divergent Synthesis of Guanacastepenes
Gampe, Christian M.; et al, Chemistry - A European Journal, 2012, 18(49), 15761-15771

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  0 °C
Riferimento
2,3-Dibromopropene
Naso, Francesco; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -78 - -5 °C
2.1 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C
Riferimento
Lithium Cyano(dimethylphenylsilyl)cuprate
Marino, Joseph P.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Hexamethylphosphoramide ;  0 - 5 °C
Riferimento
Trimethylsilylcopper
Smith, Janice Gorzynski, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Cuprous chloride ,  Trichlorosilane Solvents: Diethyl ether ;  0 °C → rt; 15 h, rt
1.2 Solvents: Diethyl ether ;  15 h, rt
Riferimento
Synthesis of 2,6-cis-disubstituted 4-methylenetetrahydropyrans by oxy-Michael addition
Gill, Duncan; et al, Tetrahedron, 2011, 67(27-28), 5034-5045

Metodo di produzione 10

Condizioni di reazione
Riferimento
Product subclass 36: β-silyl alkyl halides
Billups, W. E.; et al, Science of Synthesis, 2002, 4, 773-788

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Cuprous iodide Catalysts: Methyllithium
Riferimento
Regioselective synthesis of allyltrimethylsilanes from allylic halides and allylic sulfonates. Application to the synthesis of 2,3-bis(trimethylsilyl)alk-1-enes
Smith, Janice Gorzynski; et al, Journal of Organic Chemistry, 1984, 49(22), 4112-20

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Trichlorosilane Catalysts: Cuprous chloride
2.1 Solvents: Diethyl ether
Riferimento
2,3-Dibromopropene
Naso, Francesco; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
2,3-Dibromopropene
Naso, Francesco; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Triethylamine ,  Cuprous chloride ,  Trichlorosilane Solvents: Diethyl ether
Riferimento
Development of a Cyclohexyne Cycloinsertion Reaction and its Application in the Synthesis of Guanacastepenes O and N
Gampe, Christian Michael, 2011, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Riferimento
Tris(trimethylsilyl)aluminum and transition-metal catalysts. Silylation of allyl acetates
Trost, Barry M.; et al, Journal of the American Chemical Society, 1983, 105(13), 4494-6

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
Riferimento
Bioinspired Intramolecular Diels-Alder Reaction: A Rapid Access to the Highly-Strained Cyclopropane-Fused Polycyclic Skeleton
Zhu, Shifa; et al, Chemistry - A European Journal, 2014, 20(9), 2425-2430

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C
Riferimento
Lithium Cyano(dimethylphenylsilyl)cuprate
Marino, Joseph P.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

(2-Bromoallyl)trimethylsilane Raw materials

(2-Bromoallyl)trimethylsilane Preparation Products

(2-Bromoallyl)trimethylsilane Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81790-10-5)(2-Bromoallyl)trimethylsilane
A961636
Purezza:99%
Quantità:1g
Prezzo ($):173.0